molecular formula C16H15N3S B381694 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine CAS No. 378196-88-4

1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine

Cat. No.: B381694
CAS No.: 378196-88-4
M. Wt: 281.4g/mol
InChI Key: POIBQBDMOHFCFL-UHFFFAOYSA-N
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Description

1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine is a heterocyclic compound that features a thienopyrimidine core with a phenyl group and a pyrrolidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-2-methylthio-pyrimidine with a suitable thiophene derivative under microwave irradiation . The reaction conditions often include the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro or methylthio positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thienopyrimidine core with phenyl and pyrrolidinyl groups makes it a versatile scaffold for drug discovery and development.

Properties

IUPAC Name

6-phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-2-6-12(7-3-1)14-10-13-15(19-8-4-5-9-19)17-11-18-16(13)20-14/h1-3,6-7,10-11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIBQBDMOHFCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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